TM5441 is an orally bioavailable inhibitor of plasminogen activator inhibitor 1 (PAI-1), a serine-protease inhibitor involved in thrombosis. It decreases survival of HT1080, HCT116, Daoy, MDA-MB-231, and Jurkat cancer cells with IC50 values ranging from 13.9 to 51.1 µM. TM5441 inhibits branching of human umbilical vein endothelial cells (HUVECs) in a vasculature assay in vitro when used at a concentration of 50 µM but does not affect HUVEC survival or apoptosis. It also disrupts tumor vasculature in HT1080 and HCT116 mouse xenograft models when used at a dose of 20 mg/kg per day. TM5441 prevents hypertension and cardiac hypertrophy and reduces periaortic fibrosis induced by L-NAME. It protects against high-fat diet-induced non-alcoholic fatty liver disease (NAFLD) in mice when administered concurrently with a high-fat diet or after glucose tolerance has developed. TM5441 also increases median lifespan by 4-fold and reduces signs of senescence in Klotho-deficient mice, a mouse model of aging. TM-5441, also known as EBP 883 and BMS-790052, is a potent plasminogen activator inhibitor-1 (PAI-1). TM-5441 inhibits several tumor cell lines with IC50 values between 9.7 and 60.3 μM. TM5441 protects against high-fat diet-induced obesity and adipocyte injury in mice.
Related Compounds
Efipladib
Compound Description: Efipladib (chemical name: 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid) is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α). [] This compound has demonstrated efficacy in various in vitro and in vivo models, including rat and human whole blood assays, and has been studied for its potential in treating prostaglandin and leukotriene-dependent inflammatory conditions. []
Relevance: Although Efipladib shares a benzoic acid moiety with the target compound, it diverges significantly in overall structure. Its relevance stems from being featured in a paper discussing the optimization of indole cPLA2α inhibitors, highlighting the importance of specific substituents and structural features for inhibitory activity. [] This emphasizes the significance of exploring diverse chemical structures, even with seemingly distant relationships, to potentially uncover novel inhibitors.
Compound Description: This compound, along with its unsaturated derivative 7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, acts as a positive allosteric modulator of the AMPA receptor. [] Initially believed to be inactive in its unsaturated form, this research challenged the paradigm and demonstrated comparable activity to the saturated parent compound. [] Notably, the unsaturated derivative exhibited enhanced chemical and stereochemical stability and a potentially improved pharmacokinetic profile. []
Relevance: Both this compound and 5-Chloro-2-(2-(2-((3-(furan-3-yl)phenyl)amino)-2-oxoethoxy)acetamido)benzoic acid possess a furan-3-yl substituent. [] This shared feature, alongside their respective biological activities, underscores the potential of furan-containing compounds as valuable building blocks in medicinal chemistry. Further exploration of this structural motif within different chemical scaffolds could lead to the discovery of new therapeutic agents.
Compound Description: This compound is identified as a potent xanthine oxidase inhibitor. [] Its inhibitory activity is attributed to its mixed-type inhibition mechanism, exhibiting a higher affinity for the free enzyme than the enzyme-substrate complex. [] Molecular docking and dynamics studies revealed key interactions, particularly the carboxylic group forming a salt bridge with Arg880 and a hydrogen bond with Thr1010, contributing to enzyme-inhibitor complex stabilization. []
Relevance: This compound, similar to 5-Chloro-2-(2-(2-((3-(furan-3-yl)phenyl)amino)-2-oxoethoxy)acetamido)benzoic acid, contains both a furan ring and a benzoic acid moiety. [] Despite their distinct overall structures, this shared scaffold suggests a potential for developing novel xanthine oxidase inhibitors by incorporating the furan-benzoic acid motif into diverse chemical frameworks.
Compound Description: VX-765 is an orally absorbed prodrug of (S)-3-({1-[(S)-1-((S)-2-{[1-(4-amino-3-chlorophenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidin-2yl]-methanoyl}-amino)-4-oxo-butyric acid (VRT-043198). [] VRT-043198, a potent and selective inhibitor of interleukin-converting enzyme/caspase-1, exhibits significant selectivity over other caspases. [] VX-765 effectively inhibits cytokine release in various in vitro and in vivo models, suggesting its potential for treating inflammatory diseases. []
Relevance: While VX-765's structure differs substantially from 5-Chloro-2-(2-(2-((3-(furan-3-yl)phenyl)amino)-2-oxoethoxy)acetamido)benzoic acid, both compounds share an amino-chloro-phenyl moiety. [] This structural similarity, despite different core structures and biological targets, highlights the importance of exploring seemingly minor shared features. This approach can be crucial for identifying new chemical entities with potentially desirable pharmacological profiles.
Overview
TM5441 is a novel small molecule inhibitor specifically designed to target plasminogen activator inhibitor-1 (PAI-1). This compound has garnered attention due to its potential therapeutic applications, particularly in conditions associated with excessive PAI-1 activity, such as metabolic disorders and various cancers. TM5441 is classified as an orally bioavailable fibrinogen activator inhibitor-1 inhibitor, demonstrating significant efficacy in preclinical studies.
Source and Classification
TM5441 was developed through a series of structure-activity relationship studies aimed at optimizing the pharmacological properties of earlier PAI-1 inhibitors. The compound is derived from TM5007, which was identified via virtual screening and docking simulations to fit into the active site of human PAI-1. The classification of TM5441 as a PAI-1 antagonist positions it within the broader category of serine protease inhibitors, which are crucial in regulating fibrinolysis and inflammation.
Synthesis Analysis
Methods and Technical Details
The synthesis of TM5441 involves a multi-step chemical process that optimizes the lead compound TM5007. The synthetic route includes:
Initial Screening: Virtual structure-based drug design was employed to identify potential inhibitors by simulating how various compounds could fit into the cleft of PAI-1.
Chemical Modifications: Over 170 derivatives were synthesized based on the initial lead to enhance their pharmacokinetic profiles. TM5275 was an intermediate compound that exhibited improved properties before the final development of TM5441.
Characterization: The synthesized compound underwent rigorous characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis
Structure and Data
TM5441 has a molecular weight of 428.82 g/mol and a chemical formula of C21H17ClN2O6. Its structural features include:
A central piperazine ring, which contributes to its bioactivity.
Multiple functional groups that enhance solubility and binding affinity to PAI-1.
Specific stereochemistry that is critical for its inhibitory action.
The three-dimensional structure allows for effective interaction with the active site of PAI-1, blocking its function.
Chemical Reactions Analysis
Reactions and Technical Details
TM5441’s mechanism involves competitive inhibition of PAI-1, preventing it from interacting with its substrates, such as tissue plasminogen activator (tPA). Key reactions include:
Inhibition of PAI-1 Activity: TM5441 binds to the reactive center loop of PAI-1, obstructing its ability to inhibit fibrinolytic processes.
Metabolic Activation: Studies have shown that TM5441 undergoes metabolic activation primarily through cytochrome P450 enzymes, resulting in reactive metabolites that may also contribute to its pharmacological effects.
Mechanism of Action
Process and Data
The primary mechanism by which TM5441 exerts its effects is through the inhibition of PAI-1, leading to:
Enhanced Fibrinolysis: By inhibiting PAI-1, TM5441 promotes the activity of tPA and subsequently increases plasmin generation, facilitating the breakdown of fibrin clots.
Anti-fibrotic Effects: In models of non-alcoholic fatty liver disease (NAFLD), TM5441 reduced extracellular matrix accumulation and fibrosis by downregulating fibrogenic genes such as transforming growth factor beta 1 (TGF-β1) and collagen IV.
Mitochondrial Function Improvement: The compound has been shown to enhance mitochondrial biogenesis markers like peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), suggesting beneficial effects on energy metabolism.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
TM5441 exhibits several notable physical and chemical properties:
Solubility: It is reported to be insoluble in water but can be dissolved in dimethyl sulfoxide at low concentrations.
Stability: The compound is stable under standard laboratory conditions but should be stored at low temperatures for long-term preservation.
The pharmacokinetic profile indicates that TM5441 can be administered orally without significant risk of bleeding, making it a promising candidate for chronic disease management.
Applications
Scientific Uses
TM5441 has multiple potential applications in scientific research and clinical settings:
Cardiovascular Diseases: Its ability to modulate PAI-1 levels may benefit patients with conditions like hypertension or vascular senescence.
Metabolic Disorders: As demonstrated in high-fat diet-induced models, TM5441 shows promise in treating hepatic fibrosis associated with NAFLD.
Cancer Therapeutics: Preliminary studies suggest that TM5441 may induce apoptosis in various cancer cell lines, positioning it as a candidate for further investigation in oncology.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vapreotide diacetate is a synthetic analog of somatostatin, has analgesic activity most likely mediated through the blockade of neurokinin-1 receptor (NK1R), the substance P (SP)-preferring receptor.
Vardenafil is the sulfonamide resulting from formal condensation of the sulfo group of 4-ethoxy-3-(5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one-2-yl)benzenesulfonic acid and the secondary amino group of 4-ethylpiperazine. It has a role as a vasodilator agent and an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor. It is a N-alkylpiperazine, an imidazotriazine and a N-sulfonylpiperazine. Vardenafil is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) and an oral therapy for the treatment of erectile dysfunction. During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum, activating the enzyme guanylate cyclase and increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum. PDE5 inhibitors, such as vardenafil, inhibit the degradation of cGMP and allow increased blood flow into the penis, resulting in an erection.. Compared to [sildenafil] and [tadalafil], vardenafil is a more potent inhibitor of PDE5; however, its selectivity for other PDE isoforms is lower than the one detected for tadalafil. The FDA approved the use of vardenafil for the treatment of erectile dysfunction in 2003. Although other PDE5 inhibitors such as [sildenafil] and [tadalafil] have been associated with rare cases of acute liver injury, the use of vardenafil has not been linked to hepatotoxic effects. The use of vardenafil as a monotherapy for the treatment of pulmonary arterial hypertension has also been evaluated. Vardenafil is a Phosphodiesterase 5 Inhibitor. The mechanism of action of vardenafil is as a Phosphodiesterase 5 Inhibitor. Vardenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5) and is used as therapy of erectile dysfunction. Vardenafil has not been associated with serum aminotransferase elevations nor with clinically apparent liver injury. Vardenafil is a benzenesulfonamide derivative and phosphodiesterase type 5 (PDE5) inhibitor with vasodilatory activity. Vardenafil selectively inhibits PDE5, thus inhibiting the degradation of cyclic guanosine monophosphate (cGMP) found in the smooth muscle of the corpus cavernosa and corpus spongiosum of the penis. The inhibition of cGMP degradation results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, prolonging penile erection. A piperazine derivative, PHOSPHODIESTERASE 5 INHIBITOR and VASODILATOR AGENT that is used as a UROLOGICAL AGENT in the treatment of ERECTILE DYSFUNCTION.
Vapreotide (Sanvar) is a synthetic somatostatin analog. It is used in the treatment of esophageal variceal bleeding in patients with cirrhotic liver disease and AIDS-related diarrhea. It is an 8 residue peptide with sequence H-D-Phe-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Trp-NH2.
Tiopronin is a N-acyl-amino acid. Tiopronin is a prescription thiol drug used primarily in the treatment of severe homozygous cystinuria. Patients with cystinuria excrete high levels of cystine in their urine and are at risk for kidney stone formation. Tiopronin is used as a second-line therapy to control the rate of cystine precipitation and excretion, and prevent kidney stone formation. It is used after a failure of the non-pharmacological first line treatment consisting of increased fluid intake, restriction of sodium and protein, and urinary alkalinization. As cystinuria is a relatively rare disease, tiopronin is classified as an orphan drug and is not patented in the United States. It is similar to d-penicillamine in use and efficacy, but offers the advantage of far less adverse effects. Tiopronin is dosed on an individual basis using close monitoring of urinary cystine concentrations and urinary output. Tiopronin may also be used to bind metal nanoparticles in Wilson's disease, which is an overload of copper in the body. It has been investigated for use in the treatment of arthritis and as a neuroprotective agent in aneurysmal subarachnoid hemorrhage. Tiopronin is a Reducing and Complexing Thiol. The mechanism of action of tiopronin is as a Cystine Disulfide Reduction. Tiopronin is an acylated sulfhydryl-containing derivative of glycine with reducing and complexing properties. Tiopronin breaks the disulphide bond of cystine and binds the sulfhydryl group of the resultant cysteine monomers to form a soluble tiopronin-cysteine-mixed disulfide, which is more water-soluble than cystine and is readily excreted. This leads to a reduction in urinary cystine concentration and subsequently reduces cystine stone formation. Sulfhydryl acylated derivative of GLYCINE.
A piperazine derivative, PHOSPHODIESTERASE 5 INHIBITOR and VASODILATOR AGENT that is used as a UROLOGICAL AGENT in the treatment of ERECTILE DYSFUNCTION.
Tiospirone is a 5-HT1A receptor partial agonist, 5-HT2A, 5-HT2C, and 5-HT7 receptor inverse agonist, and D2, D4, and alpha1-adrenergic receptor antagonist.
Tiotropium bromide is an organic bromide salt having (1alpha,2beta,4beta,5alpha,7beta)-7-[(hydroxydi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0(2,4)]nonane as the counterion. Used (in the form of the hydrate) for maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease. It has a role as a bronchodilator agent and a muscarinic antagonist. It is an organic bromide salt and a quaternary ammonium salt. Tiotropium Bromide is the bromide salt form of tiotropium, a quaternary ammonium derivative of atropine and a muscarinic receptor antagonist, with bronchodilating activity. Although it does not display selectivity for specific muscarinic receptors, on topical application, tiotropium bromide acts mainly on M3 muscarinic receptors located on smooth muscle cells and submucosal glands, preventing smooth muscle contraction and mucus secretion, thus producing a bronchodilatory effect. A scopolamine derivative and CHOLINERGIC ANTAGONIST that functions as a BRONCHODILATOR AGENT. It is used in the treatment of CHRONIC OBSTRUCTIVE PULMONARY DISEASE.